1-[(6-Fluoropyridin-3-YL)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-Fluoropyridin-3-YL)methyl]piperazine is a chemical compound that features a fluorinated pyridine ring attached to a piperazine moiety
Preparation Methods
The synthesis of 1-[(6-Fluoropyridin-3-YL)methyl]piperazine typically involves the reaction of 6-fluoropyridine-3-carbaldehyde with piperazine. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
1-[(6-Fluoropyridin-3-YL)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
1-[(6-Fluoropyridin-3-YL)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Material Science: It is employed in the synthesis of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity
Mechanism of Action
The mechanism of action of 1-[(6-Fluoropyridin-3-YL)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances the compound’s ability to form strong interactions with these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-[(6-Fluoropyridin-3-YL)methyl]piperazine can be compared with other fluorinated pyridine derivatives, such as:
1-ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine: This compound has an ethyl group instead of a hydrogen atom on the piperazine ring, which can affect its chemical properties and biological activity.
2-fluoropyridine: A simpler fluorinated pyridine derivative that lacks the piperazine moiety, resulting in different reactivity and applications
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of the piperazine ring, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14FN3 |
---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
1-[(6-fluoropyridin-3-yl)methyl]piperazine |
InChI |
InChI=1S/C10H14FN3/c11-10-2-1-9(7-13-10)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2 |
InChI Key |
VCBWXRPLPQFXEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CN=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.